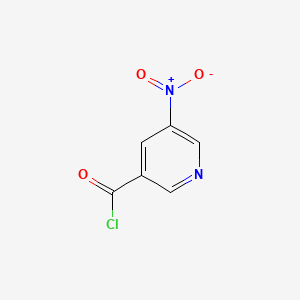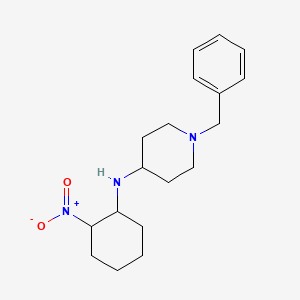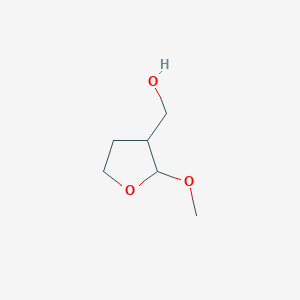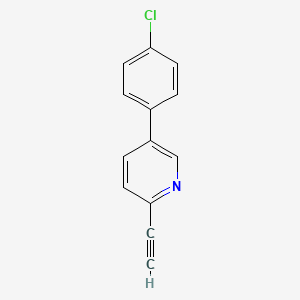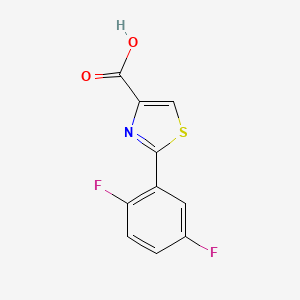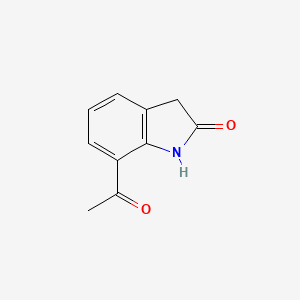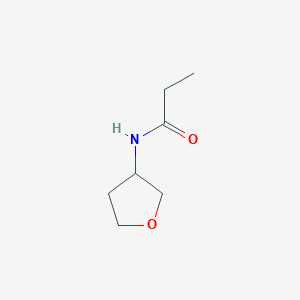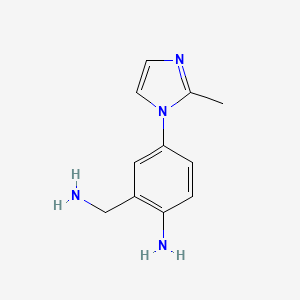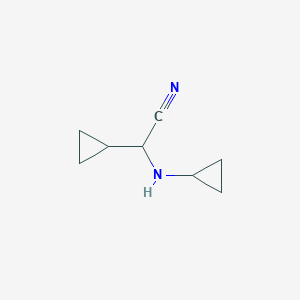
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol
Vue d'ensemble
Description
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol is a chiral compound that features a methoxy group and a pyridyl group attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclohexanone derivative and a pyridyl-containing reagent.
Reaction Conditions: The reaction is often carried out under anhydrous conditions with a suitable base to facilitate the nucleophilic addition of the pyridyl group to the cyclohexanone.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction conditions.
Quality Control: Ensuring high purity and yield through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methoxy and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-1-(pyrid-2-yl)cyclohexanol
- 2-Methoxy-1-(pyrid-4-yl)cyclohexanol
- 2-Methoxy-1-(quinolin-3-yl)cyclohexanol
Uniqueness
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-methoxy-1-pyridin-3-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-6-2-3-7-12(11,14)10-5-4-8-13-9-10/h4-5,8-9,11,14H,2-3,6-7H2,1H3 |
Clé InChI |
AUBDBVHXHXIDAW-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCCC1(C2=CN=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
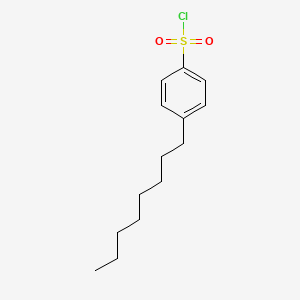
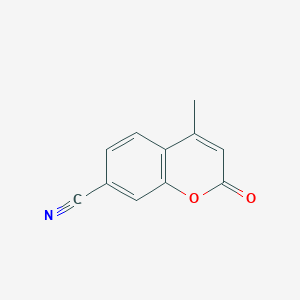
![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)

